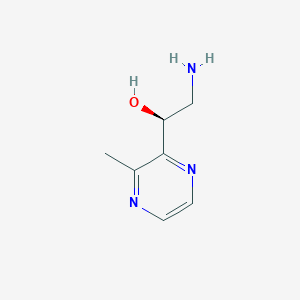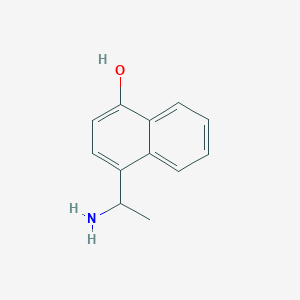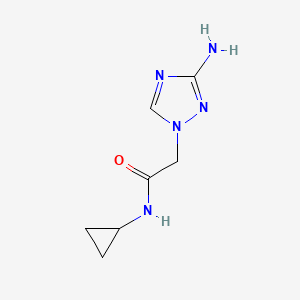
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide typically involves the reaction of cyclopropylamine with a suitable triazole derivative. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction conditions often include microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反応の分析
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds to 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-cyclopropylacetamide include other triazole derivatives such as 3-amino-1,2,4-triazole and its various substituted forms . These compounds share the triazole ring structure but differ in their substituents, which can significantly impact their chemical properties and applications.
特性
分子式 |
C7H11N5O |
|---|---|
分子量 |
181.20 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C7H11N5O/c8-7-9-4-12(11-7)3-6(13)10-5-1-2-5/h4-5H,1-3H2,(H2,8,11)(H,10,13) |
InChIキー |
LVAJBIALUSFRIP-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


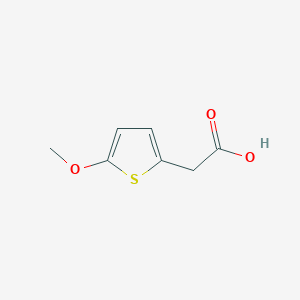
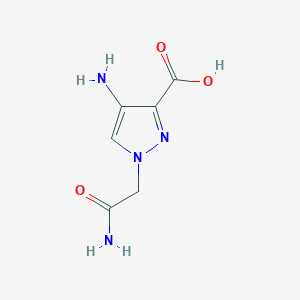
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
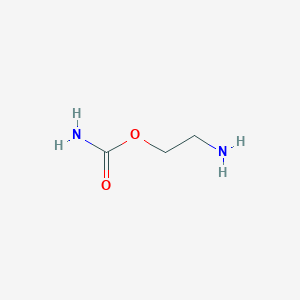
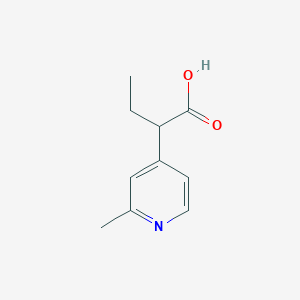
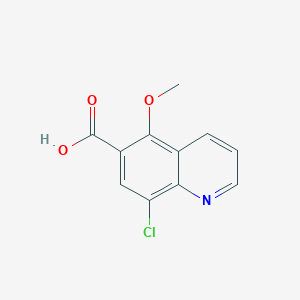
![3-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13309022.png)
![3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine](/img/structure/B13309026.png)

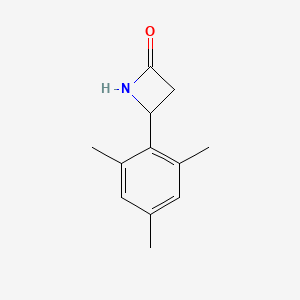
![1-Ethyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13309048.png)
![1-[1-Methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13309049.png)
